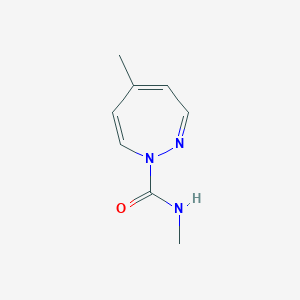
N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide is a seven-membered heterocyclic compound with two nitrogen atoms in the ring positions 1 and 2. This compound is part of the diazepine family, which is known for its diverse chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the heterocyclization of aliphatic diamines with suitable reagents can lead to the formation of diazepine derivatives . The reaction conditions typically involve the use of catalysts such as SmCl3·6H2O at room temperature in a solvent mixture of ethanol and chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a variety of substituted diazepine compounds.
Wissenschaftliche Forschungsanwendungen
N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Wirkmechanismus
The mechanism of action of N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide include other diazepine derivatives such as rilmazafone and various benzodiazepines .
Uniqueness
This compound is unique due to its specific chemical structure and the presence of two nitrogen atoms in the diazepine ring. This structural feature contributes to its distinct chemical and biological properties compared to other diazepine derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it an important compound for further study and development in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
88365-99-5 |
|---|---|
Molekularformel |
C8H11N3O |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
N,5-dimethyldiazepine-1-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-7-3-5-10-11(6-4-7)8(12)9-2/h3-6H,1-2H3,(H,9,12) |
InChI-Schlüssel |
FTJYZNPOZRGRGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NN(C=C1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
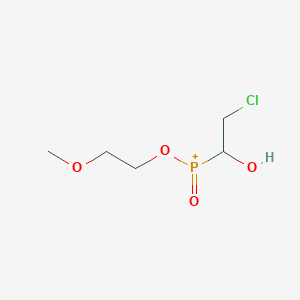

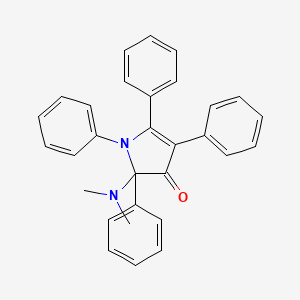
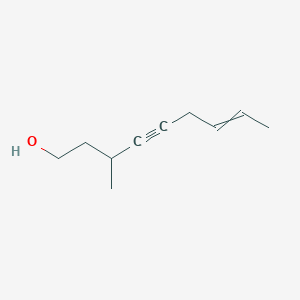
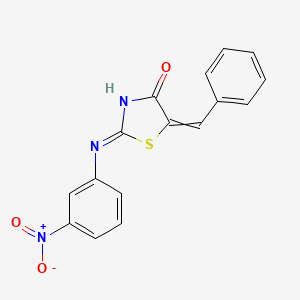
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)

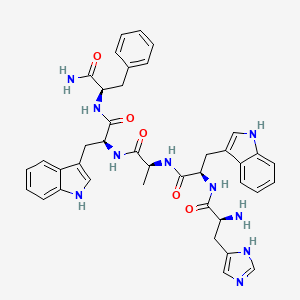
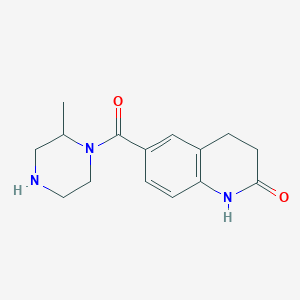
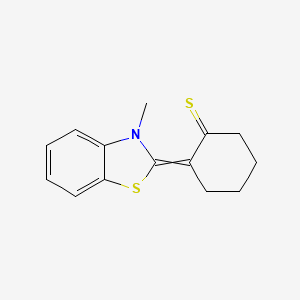
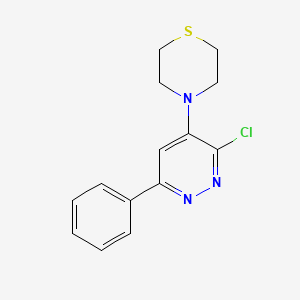
![Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate](/img/structure/B14398013.png)
![2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol](/img/structure/B14398023.png)
